molecular formula C5H11N3O2S B1587163 2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol CAS No. 66357-41-3

2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol

Cat. No. B1587163
CAS RN: 66357-41-3
M. Wt: 177.23 g/mol
InChI Key: JZCXCGRGVDXRDQ-SNAWJCMRSA-N
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Description

The compound “2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol” has the molecular formula C5H11N3O2S . It is also known as “Ranitidine Impurity 4” and is used in research related to Active Pharmaceutical Ingredients (API) . The compound appears as a yellow solid .


Molecular Structure Analysis

The InChI string for this compound is InChI=1/C5H11N3O2S/c1-6-5(4-8(9)10)7-2-3-11/h4,6-7,11H,2-3H2,1H3/b5-4+ . This string represents the compound’s molecular structure in the InChI (IUPAC International Chemical Identifier) format.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 306.5±42.0 °C and a predicted density of 1.189±0.06 g/cm3 . Its pKa value is predicted to be 9.74±0.10 . The molecular weight of the compound is 177.22 .

Scientific Research Applications

Nitro-compound Applications in Organic Synthesis

Nitro compounds, akin to "2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol," are pivotal in organic synthesis. A study by Ghosh et al. (2023) demonstrates the synthesis of 2-Nitrocyclopropanes from unsaturated carbonyl compounds using nitromethane. These compounds, including cyclopropyl-amino acids, are integral in developing biologically active compounds and natural products, highlighting the role of nitro compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Ghosh et al., 2023).

Polymer Science and Biomedical Research

In polymer science and biomedical research, nitro compounds and related structures have been utilized to develop novel materials with unique properties. Ferruti et al. (2000) elaborated on the synthesis of poly(amido-amine)s (PAAs) incorporating ter-amino groups and carboxyl groups. These PAAs exhibit significant differences in basicity and cytotoxicity, offering insights into designing polymers for biomedical applications, such as drug delivery systems (Ferruti et al., 2000).

Advanced Material Design and Synthesis

Compounds with nitro and amino groups are also instrumental in advanced material design. For instance, Bernhardt et al. (2004) explored the synthesis of functionalized macrocycles from tetra-amines, demonstrating the versatility of nitro compounds in creating materials with potential applications in molecular recognition and catalysis (Bernhardt et al., 2004).

Analytical Chemistry and Sensor Development

In analytical chemistry, nitro compounds have been utilized in developing sensors for metal ions and other analytes. Jo et al. (2014) presented the synthesis of a chemo-sensor based on the combination of 2-hydroxy-1-naphthaldehyde and precursor 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one, demonstrating the application of nitro compounds in colorimetric sensors for detecting copper ions in aqueous solutions (Jo et al., 2014).

properties

IUPAC Name

2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-6-5(4-8(9)10)7-2-3-11/h4,6-7,11H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCXCGRGVDXRDQ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol

CAS RN

66357-41-3
Record name Ethanethiol, 2-((1-(methylamino)-2-nitroethenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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